Cas no 2034333-96-3 (4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide)
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N-[2-methyl-1-(1H-1,2,4-triazol-1-ylmethyl)propyl]-2-thiophenecarboxamide
- 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
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- Inchi: 1S/C12H15BrN4OS/c1-8(2)10(4-17-7-14-6-15-17)16-12(18)11-3-9(13)5-19-11/h3,5-8,10H,4H2,1-2H3,(H,16,18)
- InChI Key: JJEPPOKPJWQCLQ-UHFFFAOYSA-N
- SMILES: C1(C(NC(CN2C=NC=N2)C(C)C)=O)SC=C(Br)C=1
Experimental Properties
- Density: 1.58±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 13.23±0.46(Predicted)
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6560-4329-2μmol |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6560-4329-5μmol |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6560-4329-10μmol |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6560-4329-20μmol |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6560-4329-1mg |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6560-4329-2mg |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6560-4329-3mg |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6560-4329-4mg |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6560-4329-5mg |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6560-4329-10mg |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
2034333-96-3 | 10mg |
$118.5 | 2023-09-08 |
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
Introduction to 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide (CAS No. 2034333-96-3)
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide, identified by its CAS number 2034333-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The structural complexity of this molecule, featuring a thiophene core linked to a brominated amide group and an N-substituent containing a 1H-1,2,4-triazole ring, positions it as a valuable scaffold for further chemical modifications and biological evaluations.
The molecular structure of 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide incorporates several key pharmacophoric elements that are known to contribute to its potential therapeutic effects. The thiophene ring is a common motif in many bioactive molecules, often found in antiviral, anticancer, and anti-inflammatory agents. Its aromatic stability and ability to interact with biological targets make it an attractive component in drug design. The presence of a bromine atom at the 4-position of the thiophene ring further enhances its reactivity, allowing for further functionalization and derivatization.
The N-substituent, specifically N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl], adds another layer of complexity to the molecule. The 1H-1,2,4-triazole ring is known for its ability to act as a hydrogen bond acceptor and donor, which can be crucial for binding to biological targets. Additionally, the butanoyl chain provides a hydrophobic anchor that can improve membrane permeability and oral bioavailability. The methyl group at the 3-position of the butanoyl chain may further modulate the electronic properties of the molecule and influence its interactions with biological receptors.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in medicine. 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide represents an excellent example of such a compound. Its unique structural features have led researchers to explore its potential in various therapeutic areas. For instance, studies have suggested that thiophene derivatives may have inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression.
The bromine substituent at the thiophene ring also opens up possibilities for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry for constructing complex molecular architectures. These reactions can be leveraged to attach additional functional groups or biomolecules to the core structure of 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yll)butanayl]thiophene[20344]-carboxamide, thereby tailoring its biological properties for specific applications.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of structural features that enhance both solubility and bioavailability makes it an attractive candidate for further investigation. Preclinical studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammatory disorders. The preliminary results are promising and warrant further exploration into its pharmacological profile.
The synthesis of 4-bromo-N-[3-methyl-l-(IH-I ,24 -triazol -I -yI )butanayl ]thiophene [20344]-carboxamide involves multiple steps that require precise control over reaction conditions. The key steps include the formation of the triazole ring through cyclocondensation reactions followed by bromination at the thiophene ring. Subsequent amide bond formation completes the synthesis process. Each step must be carefully optimized to ensure high yield and purity.
The use of advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography has been instrumental in characterizing this compound accurately. These techniques provide detailed information about its molecular structure and purity levels necessary for subsequent biological testing.
Recent advancements in computational chemistry have also played a significant role in understanding the potential biological activity of CAS No 20344 -33 [brorn o -N-[3 -methyl-l -(IH-I ,24 -triazol-I -yI )butanayl ]thiophene [20344]-carboxamide . Molecular docking studies have been conducted using various computational platforms to predict how this molecule might interact with target proteins. These simulations provide insights into binding affinities and potential side effects before any experimental testing is undertaken.
The impact on drug discovery extends beyond mere academic interest; it holds practical implications for developing new treatments that could address unmet medical needs more effectively than existing therapies do today . As research progresses , compounds like these continue ta e center stage i n pharmaceutical innovation because they embody what makes modern medicine so dynamic : constant refinement driven by scientific inquiry coupled wi th technological progress .
In conclusion,[CAS NO: 20344][brorn o -N-[3-methyl-l -(IH-I ,24 -triazol-I -yI )butanayl ]thiophene [20344]-carboxamide stands out as an intriguing candidate with substantial therapeutic potential . Its complex structure , coupled wi th promising preliminary data from both synthetic chemistry angle s & bioactivity evaluations , make s i t worthy o f continued investigation across multiple disciplines within medicinal biology & pharmacology . Future work should focus on elucidating its mechanism(s) o f action while exploring ways t o enhance i ts efficacy & safety profile further . Only through such rigorous exploration can we hope t o harness fully what this remarkable molecule has t o offer humanity's fight against disease .
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